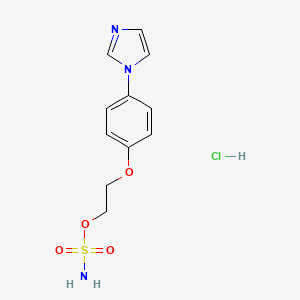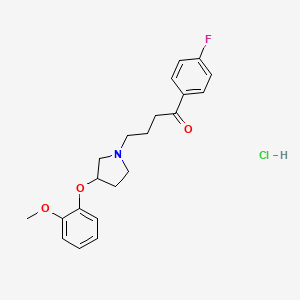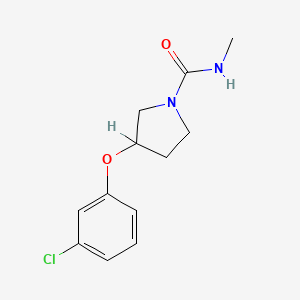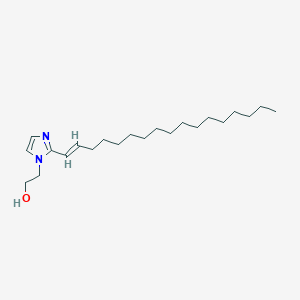
9-beta-d-Arabinofuranosylguanine
Overview
Description
9-(β-D-Arabinofuranosyl)guanine, commonly known as AraG, is a guanosine analog that has shown efficacy in the treatment of T-cell lymphoblastic diseases. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides, thereby interfering with nucleic acid synthesis in cells. AraG has been particularly noted for its selective toxicity towards T-lymphoblasts, making it a valuable agent in medical treatments.
Mechanism of Action
AraG exerts its effects by mimicking the structure of natural nucleosides, thereby interfering with nucleic acid synthesis in cells. The compound is selectively toxic to T-lymphoblasts due to its incorporation into DNA, leading to chain termination and apoptosis. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Safety and Hazards
Future Directions
Nelarabine, a prodrug of ara-G, has earned fast track status from the US Food and Drug Administration for the treatment of T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma in those who have not responded to or whose disease has progressed during treatment with at least two standard regimens . Nelarabine is an interesting new anticancer agent that might be used as a standard treatment in the future .
Biochemical Analysis
Biochemical Properties
9-beta-d-Arabinofuranosylguanine plays a crucial role in biochemical reactions by acting as a substrate for specific kinases. It is phosphorylated by both mitochondrial deoxyguanosine kinase and cytosolic deoxycytidine kinase . Once phosphorylated to its triphosphate form, this compound triphosphate (ara-GTP), it mimics deoxyribonucleotide 5’-triphosphate and is incorporated into DNA . This incorporation inhibits DNA synthesis, leading to cell death . The compound interacts with various enzymes and proteins, including deoxyguanosine kinase and deoxycytidine kinase, which are essential for its activation and subsequent incorporation into DNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is particularly toxic to T-lymphoblasts due to their ability to accumulate higher levels of ara-GTP compared to B- and null lymphoblastoid cells . The compound influences cell function by inhibiting DNA synthesis, which leads to apoptosis . Additionally, this compound affects cell signaling pathways and gene expression by incorporating into DNA and disrupting normal cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its phosphorylation to ara-GTP, which is then incorporated into DNA . This incorporation inhibits DNA synthesis and triggers apoptosis . The compound binds to DNA and acts as a structural analog of deoxyribonucleotide 5’-triphosphate, thereby interfering with DNA replication . Additionally, this compound inhibits enzymes involved in DNA synthesis, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the accumulation of ara-GTP within cells leads to sustained inhibition of DNA synthesis and prolonged cytotoxicity . The compound’s stability and degradation rates can vary, affecting its overall efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis and induces apoptosis without causing significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its phosphorylation by deoxyguanosine kinase and deoxycytidine kinase . These enzymes are essential for converting the compound into its active triphosphate form, ara-GTP . The compound’s effects on metabolic flux and metabolite levels are significant, as it disrupts normal DNA synthesis and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound enters leukemic cells through human Equilibrative Nucleoside Transporter 1 and is subsequently phosphorylated to ara-GTP . This process affects the compound’s localization and accumulation within cells, influencing its overall efficacy .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is incorporated into both nuclear and mitochondrial DNA, where it inhibits DNA synthesis . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AraG involves multiple steps, starting from the appropriate precursor of a guanosine nucleoside. One common method includes the direct fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl)-9-(3’,5’-di-O-trityl-2’-O-trifyl-β-D-ribofuranosyl)guanine with potassium fluoride and kryptofix in dimethyl sulfoxide at 85°C for 45 minutes
Industrial Production Methods
Industrial production of AraG typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the elution and drying of fluoride, followed by fluorination and deprotection steps. High-performance liquid chromatography (HPLC) is often used for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
AraG undergoes various chemical reactions, including nucleophilic substitution and oxidation. The compound’s structure allows it to participate in reactions that modify its nucleoside analog properties.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride and kryptofix in dimethyl sulfoxide are commonly used for fluorination reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to modify the compound’s structure.
Major Products
The primary product of these reactions is 2’-deoxy-2’-fluoro-9-β-D-arabinofuranosylguanine, which retains the nucleoside analog properties essential for its biological activity .
Scientific Research Applications
AraG has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Comparison with Similar Compounds
Similar Compounds
Nelarabine: A prodrug of AraG, used in the treatment of T-cell lymphoblastic leukemia and lymphoma.
Fludarabine: Another nucleoside analog with similar applications in cancer treatment.
Cladribine: Used in the treatment of hairy cell leukemia and multiple sclerosis.
Uniqueness
AraG is unique due to its selective toxicity towards T-lymphoblasts, which makes it particularly effective in treating T-cell lymphoblastic diseases. Its ability to be radiolabeled with fluorine-18 also allows for its use in PET imaging, providing a dual role in both treatment and diagnostic applications .
Properties
IUPAC Name |
2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-FJFJXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019130 | |
| Record name | 9-Arabinofuranosylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38819-10-2 | |
| Record name | 9-β-D-Arabinofuranosylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38819-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Arabinofuranosylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038819102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Arabinofuranosylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9 BETA ARABINOFURANOSYLGUANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARAGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z99WX0GPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


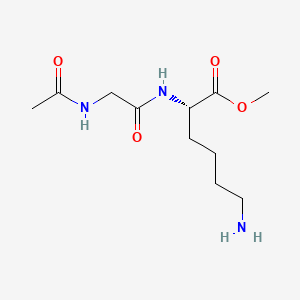
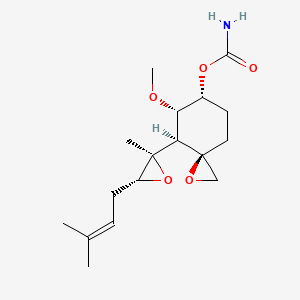
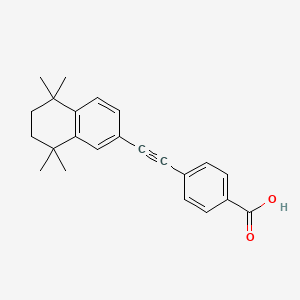
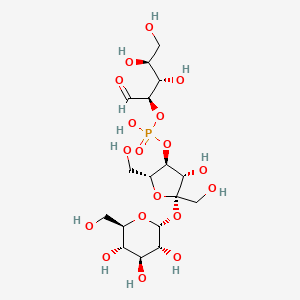
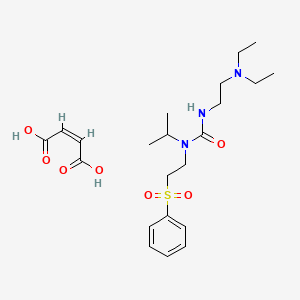
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)

